molecular formula C16H24NOS+ B15034683 1-Butyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane

1-Butyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane

Cat. No.: B15034683
M. Wt: 278.4 g/mol
InChI Key: VBKDCCYHJRMCOJ-UHFFFAOYSA-N
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Description

1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[222]OCTAN-1-IUM is a complex organic compound featuring a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multiple steps. One common method includes the reaction of a thiophene derivative with a bicyclic amine under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium complexes for coupling reactions.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has several scientific research applications:

Mechanism of Action

The mechanism by which 1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is unique due to the presence of both a thiophene ring and a bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various advanced applications in research and industry .

Properties

Molecular Formula

C16H24NOS+

Molecular Weight

278.4 g/mol

IUPAC Name

(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C16H24NOS/c1-2-3-8-17-9-6-13(7-10-17)14(12-17)16(18)15-5-4-11-19-15/h4-5,11,13-14H,2-3,6-10,12H2,1H3/q+1

InChI Key

VBKDCCYHJRMCOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3

Origin of Product

United States

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